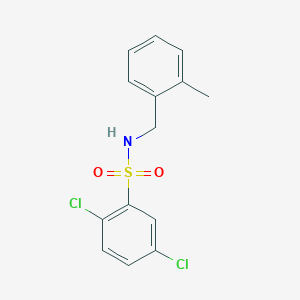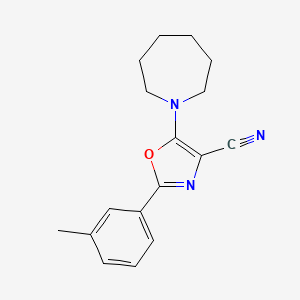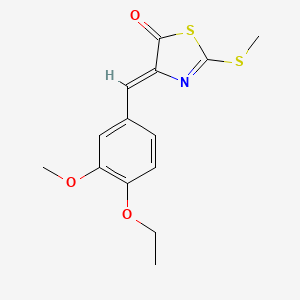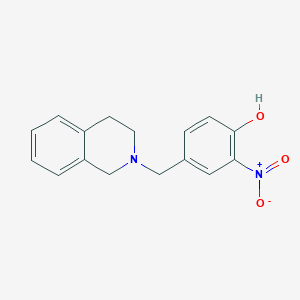
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MTB, is a small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. MTB belongs to the family of tetrazole-containing compounds which have been studied extensively for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. This compound has also been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. Furthermore, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, this compound has been shown to have various biological activities, which make it a promising therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, the toxicity and pharmacokinetics of this compound have not been fully characterized, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could help in the design of more targeted experiments to study its effects. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of this compound, which could help in the development of this compound as a therapeutic agent. Furthermore, more studies are needed to determine the efficacy of this compound in treating various diseases, such as cancer and neurodegenerative diseases. Overall, the potential of this compound as a therapeutic agent warrants further research to fully understand its biological activities and potential applications.
Métodos De Síntesis
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized by the reaction of 3-methylbenzoyl chloride with sodium azide followed by the reaction of the resulting 3-methylbenzoyl azide with 3-aminobenzoic acid. The final product is obtained by the reaction of the resulting 3-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride and 3-methylphenylamine. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-6-13(8-11)17-15(21)12-5-3-7-14(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJLCIZVXFHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)


![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
